molecular formula C38H43N11O11 B12407785 alpha1A-AR Degrader 9c

alpha1A-AR Degrader 9c

Cat. No.: B12407785
M. Wt: 829.8 g/mol
InChI Key: SFODRSARUJDQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Alpha1A-AR Degrader 9c is synthesized by linking the alpha-adrenoceptor antagonist Prazosin with a cereblon ligand Pomalidomide through a linker . The preparation method involves several steps:

Chemical Reactions Analysis

Alpha1A-AR Degrader 9c undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles.

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Alpha1A-AR Degrader 9c has several scientific research applications:

    Chemistry: Used as a tool compound to study the degradation of alpha1A adrenergic receptors.

    Biology: Employed in cellular studies to investigate the role of alpha1A adrenergic receptors in various biological processes.

    Medicine: Holds potential for the development of new therapeutic strategies for prostate cancer by targeting and degrading alpha1A adrenergic receptors.

    Industry: Utilized in the development of new PROTAC-based drugs and research tools

Comparison with Similar Compounds

Properties

Molecular Formula

C38H43N11O11

Molecular Weight

829.8 g/mol

IUPAC Name

2-[2-[2-[2-[4-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbonyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C38H43N11O11/c1-56-28-18-23-25(19-29(28)57-2)41-38(43-33(23)39)47-10-8-46(9-11-47)36(54)26-20-48(45-44-26)12-13-58-14-15-59-16-17-60-21-31(51)40-24-5-3-4-22-32(24)37(55)49(35(22)53)27-6-7-30(50)42-34(27)52/h3-5,18-20,27H,6-17,21H2,1-2H3,(H,40,51)(H2,39,41,43)(H,42,50,52)

InChI Key

SFODRSARUJDQSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CN(N=N4)CCOCCOCCOCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N)OC

Origin of Product

United States

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